(2-(Naphthalen-1-yl)-1,3-dioxane-5,5-diyl)dimethanol
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Overview
Description
(2-(Naphthalen-1-yl)-1,3-dioxane-5,5-diyl)dimethanol is an organic compound characterized by the presence of a naphthalene ring fused to a 1,3-dioxane ring, with two hydroxymethyl groups attached to the dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Naphthalen-1-yl)-1,3-dioxane-5,5-diyl)dimethanol typically involves the cyclization of a naphthalene derivative with a suitable diol. One common method involves the reaction of 1-naphthol with formaldehyde and a diol under acidic conditions to form the dioxane ring. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-(Naphthalen-1-yl)-1,3-dioxane-5,5-diyl)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of a suitable base or catalyst.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-(Naphthalen-1-yl)-1,3-dioxane-5,5-diyl)dimethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-(Naphthalen-1-yl)-1,3-dioxane-5,5-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds such as 1-naphthol, 2-naphthol, and naphthalene-1,2-diol share structural similarities with (2-(Naphthalen-1-yl)-1,3-dioxane-5,5-diyl)dimethanol.
Dioxane derivatives: Compounds such as 1,3-dioxane-5,5-dimethanol and 1,3-dioxane-4,6-dimethanol are structurally related.
Uniqueness
The uniqueness of this compound lies in its combined structural features of a naphthalene ring and a dioxane ring with hydroxymethyl groups. This unique structure imparts specific chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H18O4 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
[5-(hydroxymethyl)-2-naphthalen-1-yl-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C16H18O4/c17-8-16(9-18)10-19-15(20-11-16)14-7-3-5-12-4-1-2-6-13(12)14/h1-7,15,17-18H,8-11H2 |
InChI Key |
RXLOQVPGYZIOCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC(O1)C2=CC=CC3=CC=CC=C32)(CO)CO |
Origin of Product |
United States |
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